zinc finger protein 174
Description
Properties
CAS No. |
171042-66-3 |
|---|---|
Molecular Formula |
C7H7NO3 |
Synonyms |
zinc finger protein 174 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Znf174
Overall Domain Organization of ZNF174
Zinc finger protein 174 (ZNF174) is a protein that plays a role in gene transcription. wikigenes.orgpromega.de Its structure is defined by two principal domains: a SCAN (SRE-ZBP, CTfin51, AW-1/ZNF174, and Number 18 cDNA) domain located at the N-terminus and a carboxy-terminus containing C2H2-type zinc finger motifs. promega.deresearchgate.net The protein also contains a putative nuclear localization signal. promega.de This modular arrangement is characteristic of a subset of transcription factors, where the SCAN domain is primarily involved in protein-protein interactions and the zinc fingers are responsible for DNA binding. harvard.edue-century.us
The SCAN domain was first identified in ZNF174 and is a conserved feature in a number of vertebrate zinc finger proteins. harvard.edunih.gov The presence of both the SCAN domain and the zinc finger motifs suggests that ZNF174 functions as a transcriptional repressor, a role that has been supported by experimental evidence. wikigenes.orgpromega.de
Characterization of the SCAN Domain
The SCAN domain is a critical component of ZNF174, mediating its interactions with other proteins. This section will explore the definition, structural features, and functional roles of the SCAN domain in ZNF174.
Definition and Sequence Conservation of the SCAN Domain in ZNF174
The SCAN domain is a conserved protein motif of approximately 84 amino acids found predominantly in vertebrate zinc finger proteins. nih.gov It was named after the first letters of the initial proteins in which it was identified: SRE-ZBP, CTfin51, AW-1 (another name for ZNF174), and Number 18 cDNA. harvard.edunih.gov This domain is also referred to as a leucine-rich region (LeR). harvard.edunih.gov
Sequence alignment of multiple SCAN domains reveals a notable degree of conservation. nih.gov In ZNF174, the SCAN domain is located at the amino terminus of the protein. nih.gov A comparison of SCAN domain sequences from various human genes shows that while there is variability, certain residues are highly conserved, forming a consensus sequence. harvard.edu This conservation suggests a common evolutionary origin and a shared fundamental function across the SCAN domain family. nih.gov
Structural Features and Predicted Secondary Structures within the SCAN Domain
The SCAN domain of ZNF174 is predicted to have a significant amount of alpha-helical content. nih.govnih.gov Secondary structure predictions suggest the presence of three to five α-helices within the 84-residue domain. nih.govharvard.edu These helical regions are thought to be separated by loops, with conserved proline residues often marking the boundaries of these secondary structural elements. harvard.eduharvard.edu
Circular dichroism spectroscopy of the isolated ZNF174 SCAN domain has experimentally confirmed its helical nature, showing approximately 42% α-helix content. nih.gov The predicted secondary structure, based on sequence analysis, is in good agreement with these experimental findings. nih.gov The structural integrity of the SCAN domain is crucial for its function, as disrupting the predicted central helix can abolish its α-helical character. harvard.edu
Role of the SCAN Domain in Protein Homodimerization
A primary function of the SCAN domain in ZNF174 is to mediate self-association, leading to the formation of homodimers. wikigenes.orgnih.gov This has been demonstrated through various experimental techniques, including size exclusion chromatography and equilibrium sedimentation analysis, which have shown that the isolated ZNF174 SCAN domain exists as a stable dimer in solution. nih.govnih.gov
Further evidence for the role of the SCAN domain in homodimerization comes from mammalian two-hybrid assays. harvard.edu These experiments have shown that the SCAN domain of ZNF174 can interact with itself, and this self-association is specific, as it does not interact with other protein interaction motifs like the leucine (B10760876) zippers of c-Fos and c-Jun. harvard.edu The stability of this homodimer is highlighted by thermal denaturation experiments, which show a high melting temperature of over 70°C. nih.gov The formation of these homodimers is believed to be a key mechanism for regulating the activity of ZNF174 and other SCAN domain-containing transcription factors. nih.gov
SCAN Domain-Mediated Heterodimerization with Other SCAN Family Members
In addition to forming homodimers, the SCAN domain of ZNF174 can also mediate heterodimerization with the SCAN domains of other members of the SCAN family of proteins. nih.govnih.gov This ability to form selective partnerships with other SCAN proteins greatly expands the combinatorial possibilities for regulating gene expression. harvard.edu
Mammalian two-hybrid assays have been instrumental in demonstrating the selective nature of these interactions. harvard.edu The SCAN domain of ZNF174 has been shown to interact with some, but not all, SCAN domains from other zinc finger proteins. harvard.edu For instance, ZNF174 is known to form heterodimers with Myeloid zinc finger 1 (MZF1). researchgate.net This specificity in interaction suggests that a "recognition code" exists within the SCAN domains that governs their dimerization preferences. oup.com The ability of ZNF174 to form both homodimers and heterodimers through its SCAN domain highlights the versatility of this motif in controlling the assembly of transcriptional regulatory complexes. nih.gov
Characterization of C2H2 Zinc Finger Motifs
Located at the carboxy-terminus of the ZNF174 protein are three C2H2-type zinc finger motifs. wikigenes.orgpromega.de This class of zinc finger is characterized by a specific amino acid sequence, typically 28-30 residues long, that folds into a ββα structure. nih.govsemanticscholar.org This structure is stabilized by the coordination of a zinc ion by two conserved cysteine residues in the β-sheet and two conserved histidine residues in the α-helix. nih.govsemanticscholar.org
The primary role of these C2H2 zinc finger domains is to bind to specific DNA sequences in the regulatory regions of target genes. nih.govsemanticscholar.org Each zinc finger can recognize and bind to a short stretch of DNA, typically 3-4 nucleotides. nih.govsemanticscholar.org The arrangement of multiple zinc fingers in tandem, as seen in ZNF174, allows for the recognition of longer and more specific DNA target sites. nih.govsemanticscholar.org This DNA-binding activity is central to the function of ZNF174 as a transcriptional repressor. promega.degenecards.org
Number and Position within ZNF174
The structure of ZNF174 is characterized by distinct functional domains. It contains three Cys2-His2-type (C2H2) zinc fingers, which are located at the carboxyl-terminus of the protein. uniprot.orgnih.gov At the amino-terminus, ZNF174 features a novel finger-associated domain known as the SCAN box (SRE-ZBP, CTfin51, AW-1, and Number 18). nih.govwikigenes.org This SCAN domain, approximately 84 amino acids in length, is a conserved region that mediates protein-protein interactions. nih.gov Specifically, the SCAN domain in human ZNF174 is defined as extending from amino acid residue 43 to 126. nih.gov The protein also contains a putative nuclear localization signal, directing it to the nucleus where it carries out its transcriptional functions. nih.gov
Structural Characteristics of C2H2 Zinc Fingers in ZNF174
The zinc fingers within ZNF174 are of the classical C2H2 type, which is one of the most common DNA-binding motifs found in eukaryotic transcription factors. actanaturae.runih.gov The structure of a C2H2 domain is a compact, globular fold consisting of a β-hairpin (two antiparallel β-strands) and an α-helix. actanaturae.runih.gov This characteristic ββα structure is stabilized by the coordination of a single zinc ion. semanticscholar.org The zinc ion is tetrahedrally coordinated by two conserved cysteine residues from the β-hairpin and two conserved histidine residues from the C-terminal end of the α-helix. actanaturae.runih.govsemanticscholar.org This coordination is crucial for maintaining the structural integrity of the finger, which is essential for its DNA-binding function.
Implications for DNA Binding Specificity
The array of three C2H2 zinc fingers at the C-terminus of ZNF174 is directly responsible for its ability to bind DNA in a sequence-specific manner. nih.gov Generally, tandem arrays of C2H2 zinc fingers interact with the major groove of the DNA double helix. actanaturae.rusemanticscholar.org Each individual finger typically recognizes a 3-4 base pair sequence, with specificity conferred by key amino acid residues located primarily on the N-terminal part of the α-helix. actanaturae.runih.govsemanticscholar.org Specifically, residues at positions -1, 2, 3, and 6 relative to the start of the α-helix make critical contacts with the DNA bases. actanaturae.rusemanticscholar.org The arrangement of multiple fingers in a tandem array allows the protein to recognize a longer, more specific DNA sequence, thereby ensuring precise targeting of genes.
ZNF174 functions as a transcriptional repressor. nih.gov This has been demonstrated by its ability to selectively repress the promoter activity of genes such as the platelet-derived growth factor (PDGF)-B chain and transforming growth factor-beta 1 (TGF-β1). nih.gov The specificity of ZNF174 for these and other target promoters is a direct consequence of the structural arrangement of its zinc fingers and the specific amino acids they present to the DNA. The SCAN domain-mediated dimerization is also significant, as oligomerization is a common mechanism for increasing the binding affinity and specificity of transcription factors to their DNA targets.
Analysis of Disordered Regions and Compositional Bias
Like many transcription factors, ZNF174 contains intrinsically disordered regions (IDRs), which are segments of the polypeptide chain that lack a stable three-dimensional structure under physiological conditions. Analysis of the human ZNF174 protein sequence has identified two such regions based on automatic annotation. uniprot.org These predicted IDRs are located at the N-terminus (residues 1-20) and in a large central portion of the protein (residues 150-270), situated between the N-terminal SCAN domain and the C-terminal zinc fingers. uniprot.org
These flexible regions often play crucial roles in protein function, facilitating interactions with multiple binding partners and undergoing conformational changes upon binding.
In addition to disordered regions, ZNF174 exhibits compositional bias in its amino acid sequence. A specific region, from residue 211 to 221, shows a compositional bias for basic and acidic residues. uniprot.org Compositional bias in IDRs is common and relates to their function; for instance, an abundance of charged residues can mediate electrostatic interactions with other proteins or nucleic acids.
| Feature | Start Position | End Position | Description |
| Disordered Region | 1 | 20 | Predicted intrinsically disordered region at the N-terminus. uniprot.org |
| Disordered Region | 150 | 270 | Predicted intrinsically disordered region in the central part of the protein. uniprot.org |
| Compositional Bias | 211 | 221 | Region with a high content of basic and acidic amino acid residues. uniprot.org |
Post-Translational Modifications and Their Molecular Implications
The function of transcription factors like ZNF174 is often regulated by post-translational modifications (PTMs), which can dynamically alter their activity, stability, localization, and interaction partners. Proteomic analyses have identified several PTMs on ZNF174.
Notably, ZNF174 is subject to SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. uniprot.orgebi.ac.uk Experimental data have identified three specific lysine (B10760008) residues in ZNF174 that can be modified by SUMO2: Lys204, Lys230, and Lys271. uniprot.org These modifications fall within the large central disordered region of the protein. For transcription factors, SUMOylation is frequently associated with transcriptional repression. It can mediate the recruitment of co-repressor complexes or alter the protein's subnuclear localization, for example, by targeting it to promyelocytic leukemia (PML) nuclear bodies. While the specific consequences for ZNF174 have not been detailed, this modification is consistent with its established role as a repressor. nih.gov
There is also evidence for potential O-linked glycosylation on ZNF174. uniprot.org Glycosylation can affect protein folding, stability, and protein-protein interactions. The molecular implications of these specific modifications on ZNF174 function remain a subject for further investigation.
| Modification | Residue | Position(s) | Molecular Implication (General) |
| SUMOylation | Lysine | 204, 230, 271 | Can modulate transcriptional activity, protein stability, and subnuclear localization. uniprot.org |
| Glycosylation | (Not specified) | 1 site | Can influence protein folding, stability, and interactions. uniprot.org |
Genomic Context and Gene Expression of Znf174
Chromosomal Localization of the ZNF174 Gene
The gene encoding ZNF174 has been mapped to the human chromosome 16. genecards.orgwikigenes.org Specifically, its genomic location is on the p-arm of this chromosome at position 13.3, denoted as 16p13.3. genecards.orgwikigenes.org The gene resides on the plus strand of the chromosome. genecards.org
| Attribute | Value |
| Gene Name | Zinc Finger Protein 174 |
| Symbol | ZNF174 |
| Chromosome | 16 |
| Band | p13.3 |
| Genomic Coordinates (GRCh38/hg38) | chr16:3,401,215-3,409,364 |
| Orientation | Plus strand |
Transcriptional Variants and Isoform Diversity of ZNF174
The ZNF174 gene undergoes alternative splicing, a process that results in the generation of multiple transcript variants. genecards.orgnih.gov These different messenger RNA (mRNA) transcripts can then be translated into distinct protein isoforms. genecards.orgnih.gov This mechanism of generating multiple transcripts from a single gene contributes to the diversity of the proteome and allows for a variety of cellular functions to be carried out by the products of the ZNF174 gene. genecards.orgnih.gov At least two protein isoforms are produced through this process. uniprot.org
| Transcript Variant | Protein Isoform |
| Multiple mRNA transcripts | Distinct protein isoforms |
Tissue-Specific and Cell-Type Specific ZNF174 Expression Profiles
The expression of the ZNF174 gene has been observed in a range of human tissues and cell types, with varying levels of abundance. genecards.orgproteinatlas.org
The 2.5-kilobase transcript of the ZNF174 gene is expressed in a variety of normal human organs. genecards.org The highest levels of expression have been detected in the adult testis and ovary. genecards.org The protein has been observed to have mainly nuclear expression in most tissues. proteinatlas.org The RNA expression data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project indicate that ZNF174 is detected in all analyzed tissues. proteinatlas.org
Table of Tissues with ZNF174 Expression:
| Adipose Tissue | Adrenal Gland | Amygdala | Appendix |
|---|---|---|---|
| Basal Ganglia | Bone Marrow | Breast | Bronchus |
| Cerebellum | Cerebral Cortex | Cervix | Choroid Plexus |
| Colon | Duodenum | Endometrium | Epididymis |
| Esophagus | Fallopian Tube | Gallbladder | Heart Muscle |
| Hippocampal Formation | Hypothalamus | Kidney | Liver |
| Lung | Lymph Node | Midbrain | Nasopharynx |
| Oral Mucosa | Ovary | Pancreas | Parathyroid Gland |
| Pituitary Gland | Placenta | Prostate | Rectum |
| Retina | Salivary Gland | Seminal Vesicle | Skeletal Muscle |
| Skin | Small Intestine | Smooth Muscle | Soft Tissue |
| Spinal Cord | Spleen | Stomach | Testis |
| Thymus | Thyroid Gland | Tongue | Tonsil |
This table is based on data from The Human Protein Atlas. proteinatlas.org
Expression of ZNF174 has also been documented in several immortalized cell lines. genecards.org These include HepG2 (a liver carcinoma cell line), Panc1 (a pancreatic carcinoma cell line), GM12878 (a lymphoblastoid cell line), and MCF-7 (a breast cancer cell line). genecards.org Furthermore, its expression has been noted in in vitro differentiated cells, such as myotubes. genecards.org
Table of Cell Lines and Differentiated Cells with ZNF174 Expression:
| Category | Cell Line/Type |
|---|---|
| Immortalized Cell Lines | HepG2, Panc1, GM12878, MCF-7 |
Transcriptional Regulation of ZNF174 Gene Expression
The regulation of ZNF174 gene expression is controlled by its promoter region and the binding of various transcription factors.
Analysis of the promoter region of the ZNF174 gene has identified several potential binding sites for transcription factors. genecards.org These proteins can bind to specific DNA sequences within the promoter to either activate or repress the transcription of the gene. genecards.org The binding of these factors is a key mechanism in controlling the level of ZNF174 protein in a cell. genecards.org
Table of Predicted Transcription Factor Binding Sites in the ZNF174 Promoter:
| AP-1 | AP-4 | AREB6 | c-Fos |
|---|---|---|---|
| c-Jun | CUTL1 | Ik-1 | RSRFC4 |
This table is based on data from GeneCards. genecards.org
Molecular Function and Mechanisms of Znf174
Role as a Transcriptional Repressor
ZNF174 is widely recognized as a transcriptional repressor, a protein that binds to specific DNA sequences to inhibit the transcription of target genes. genecards.orgnih.govwikigenes.org This repressive function is a key aspect of its role in cellular processes.
Mechanism of Transcriptional Repression
The primary mechanism of transcriptional repression by ZNF174 involves its SCAN domain. nih.govnih.govharvard.edu This domain is a protein-protein interaction module that mediates the formation of homodimers, where two ZNF174 molecules bind to each other. nih.govnih.govharvard.edu This dimerization is a critical step for its repressive activity. While the SCAN domain itself does not possess direct transcriptional repression capabilities, its ability to mediate dimerization is essential for the proper function of the protein. nih.gov The fusion of the upstream regulatory region of ZNF174 to a heterologous DNA-binding domain has been shown to confer a repression function, further supporting its role as a transcriptional repressor. wikigenes.org
Recruitment of Corepressor Complexes
While direct experimental evidence detailing the specific corepressor complexes recruited by ZNF174 is not yet available, SCAN domain-containing proteins are known to mediate their repressive effects through interaction with other proteins. The SCAN domain of ZNF174 has been shown to be responsible for self-association and can selectively interact with other members of the SCAN family. nih.gov This suggests a mechanism where ZNF174, through its SCAN domain, could recruit larger corepressor complexes to the promoter regions of its target genes, thereby inhibiting transcription.
DNA Binding Specificity and Target Recognition
As a transcription factor, the ability of ZNF174 to bind to specific DNA sequences is fundamental to its function. genecards.org Its three zinc finger domains are predicted to mediate this interaction with DNA. genecards.orgnih.gov
Identification of DNA Binding Motifs and Sequences
The precise DNA binding motifs and sequences for ZNF174 have not been definitively characterized through experimental methods such as ChIP-seq or SELEX-seq. factorbook.org However, Gene Ontology (GO) annotations confirm its function in DNA-binding transcription factor activity and its interaction with transcription cis-regulatory regions. genecards.org Computational prediction tools are available to predict the DNA binding specificity of Cys2His2 zinc finger proteins, which could be applied to ZNF174 to generate putative binding site models. princeton.edu
Regulation of Specific Gene Promoters (e.g., PDGF-B, TGF-beta 1)
Studies involving the overexpression of ZNF174 have provided initial evidence for its role in regulating specific gene promoters. In these studies, ZNF174 was found to selectively repress the expression of promoter-reporter constructs for both the Platelet-Derived Growth Factor B-chain (PDGF-B) and Transforming Growth Factor-beta 1 (TGF-beta 1). nih.gov This suggests that ZNF174 may play a role in pathways regulated by these two important growth factors. However, it is important to note that these findings are based on overexpression systems, and further validation through methods like Chromatin Immunoprecipitation (ChIP) is needed to confirm these interactions in a physiological context. nih.gov
Predicted Gene Targets and Regulatory Networks
Currently, there is a lack of comprehensive studies that have experimentally identified and validated the full spectrum of ZNF174's gene targets and its broader regulatory networks. The identification of direct target genes on a genome-wide scale would require techniques such as ChIP-seq. nih.govresearcher.life In the absence of such data, computational approaches that integrate transcriptomic data with transcription factor binding site predictions could be employed to infer potential gene regulatory networks involving ZNF174. youtube.com
Protein-Protein Interactions of ZNF174
The functional roles of Zinc Finger Protein 174 (ZNF174) are significantly influenced by its interactions with other proteins. These interactions are primarily mediated by a conserved region in its amino-terminus known as the SCAN domain. This domain facilitates both self-association and the formation of complexes with other regulatory proteins, which is crucial for its activity as a transcriptional repressor. nih.gov
A primary characteristic of ZNF174 is the ability of its SCAN domain to mediate self-association, resulting in the formation of a stable homodimer. nih.govnih.gov The SCAN domain is a highly conserved, vertebrate-specific protein motif spanning approximately 84 amino acids and is rich in leucine (B10760876) residues. harvard.edu In ZNF174, this domain is located at the N-terminus. harvard.edu
Biophysical studies have definitively shown that the isolated SCAN domain of ZNF174 exists as a dimer in solution. harvard.edunih.gov Various analytical techniques have been employed to characterize this self-association, providing clear evidence for homodimerization. nih.gov
| Thermal Denaturation Experiments | The SCAN domain exhibits high thermodynamic stability with a melting temperature (Tm) of over 70°C. The unfolding transition is reversible and concentration-dependent, which is characteristic of a two-state transition from a folded dimer to an unfolded monomer. nih.govharvard.edu | Demonstrates the high stability of the homodimer. |
This SCAN domain-mediated homodimerization is believed to be a critical mechanism for the proper biological function of ZNF174, likely influencing its DNA-binding affinity, specificity, and its role in transcriptional regulation. nih.gov
The SCAN domain of ZNF174 not only facilitates self-association but also serves as a versatile protein-protein interaction motif that allows for the formation of heterodimers with other SCAN domain-containing proteins. This ability to form partnerships is a key mechanism for modulating the combinatorial complexity of transcriptional regulation. The SCAN domain appears to be the primary driver for partner selection among the large family of zinc finger transcription factors. nih.govharvard.edu
While a comprehensive interaction map for ZNF174 is not fully elucidated, studies have shown that it can selectively associate with other members of the SCAN-ZFP family. This suggests that ZNF174 functions within a broader network of interacting transcription factors. These interactions can potentially alter the transcriptional activity of the complex, switching between activation or repression depending on the dimerization partner and the cellular context.
One known interaction partner for ZNF174 is the Myeloid zinc finger 1 (MZF1) protein. MZF1 is another SCAN domain-containing zinc finger protein, and it has been shown to heterodimerize with ZNF174 through a SCAN-SCAN interaction. This interaction highlights the role of ZNF174 in larger regulatory complexes that control gene expression in various biological processes.
Potential RNA Binding and Post-Transcriptional Regulatory Roles
While ZNF174 is primarily characterized as a DNA-binding transcriptional repressor, its structural motifs suggest potential roles in post-transcriptional regulation through RNA binding. nih.govnih.gov Zinc finger domains, particularly the Cys2-His2 type found in ZNF174, are a versatile class of protein motifs known to interact not only with DNA but also with RNA and other proteins. nih.gov
The ability of some zinc finger proteins to bind RNA allows them to participate in various stages of post-transcriptional gene regulation, including mRNA stability, localization, and translation. nih.gov For instance, certain zinc finger proteins can bind to specific sequences or secondary structures within messenger RNA (mRNA), often in the untranslated regions (UTRs), to influence the fate of the transcript. nih.gov This interaction can lead to the recruitment of other factors that either promote mRNA degradation or, conversely, protect it from nucleases, thereby controlling the amount of protein produced. khanacademy.orgyoutube.com
Although direct experimental evidence demonstrating RNA-binding activity for ZNF174 specifically is limited, its structural similarity to other known RNA-binding zinc finger proteins makes this a plausible area of function. The Cys2-His2 zinc fingers of ZNF174 could potentially recognize specific RNA motifs, enabling it to act as a post-transcriptional regulator. If ZNF174 does bind RNA, it could modulate gene expression at a level beyond transcription, adding another layer to its regulatory functions. Further research, such as enhanced CLIP (eCLIP) sequencing, would be necessary to identify potential RNA targets of ZNF174 and confirm its role in post-transcriptional control.
Cellular Roles and Biological Pathways Involving Znf174
Subcellular Localization and Dynamic Distribution
The function of a protein is intrinsically linked to its location within the cell. For transcription factors like ZNF174, their presence in the nucleus is paramount to their role in regulating gene expression.
ZNF174 is predominantly a nuclear protein. nih.gov Bioinformatic analyses of its amino acid sequence have identified a putative nuclear localization signal (NLS), which is a short amino acid motif that acts as a tag to target the protein for import into the cell nucleus. nih.govnih.gov This prediction is supported by experimental evidence from immunohistochemistry studies in a wide range of human tissues, which show that ZNF174 expression is mainly localized to the nucleus. nih.gov The paralog of ZNF174, ZNF18, is also predicted to be located in the nucleus. nih.gov
| Method | Evidence for Nuclear Localization of ZNF174 | Source |
| Bioinformatic Prediction | Contains a putative nuclear localization signal (NLS) in its amino acid sequence. | nih.govnih.gov |
| Immunohistochemistry | Shows "mainly nuclear expression" in a variety of human tissues. | nih.gov |
| Paralog Information | The related protein ZNF18 is also predicted to be a nuclear protein. | nih.gov |
While the nuclear localization of ZNF174 is established, its specific distribution within sub-nuclear compartments has not been extensively characterized. As a DNA-binding transcription factor, it is expected to associate with chromatin to regulate target gene expression. nih.gov A general characteristic of many zinc finger genes is the presence of the repressive histone mark H3K9me3 and the active elongation mark H3K36me3 at their 3' exons across various cell types, including embryonic and adult cells. plos.org This unique chromatin signature at the gene locus suggests a complex regulatory environment, though the direct association of the ZNF174 protein with specific chromatin domains or other nuclear bodies like the fibrillar center or nuclear bodies requires further experimental validation. Studies on other zinc finger proteins, such as ZNF274, have shown they can target genes to the repressive perinucleolar compartments, indicating that members of this family can be localized to specific nuclear regions to exert their function. nih.gov
Involvement in Core Cellular Processes
Zinc finger proteins are integral to the regulation of fundamental cellular activities, including the maintenance of stem cell identity and the control of cell proliferation.
Zinc finger proteins (ZFPs) are key regulators of embryonic stem cell (ESC) pluripotency and differentiation. nih.gov They are part of the complex transcriptional networks that maintain the delicate balance between self-renewal and the commitment to specific cell lineages. nih.gov ZFPs can act as either activators or repressors of key pluripotency genes. nih.gov For instance, some ZFPs are essential for maintaining the pluripotent state, while others drive the differentiation process by silencing pluripotency-associated genes and activating lineage-specific genes. nih.gov
While direct experimental evidence for the role of ZNF174 in stem cell biology is currently limited, the function of other ZFPs provides a context for its potential involvement. For example, the zinc finger protein Zfp217 is known to be essential for proper embryonic development, and its absence leads to impaired ESC differentiation. nih.gov Given that ZNF174 is a transcriptional repressor, it could potentially play a role in silencing genes to guide differentiation pathways. nih.govnih.gov
| Zinc Finger Protein | Role in Stem Cell Pluripotency and Differentiation |
| Zfp217 | Essential for embryonic stem cell differentiation; knockout impairs the process. nih.gov |
| Zscan10 (Zfp206) | Maintains pluripotency of embryonic stem cells. nih.gov |
| Zfp462 | Maintains pluripotency in P19 embryonal carcinoma cells. nih.gov |
| MZF1 | Overexpression inhibits hematopoietic development from embryonic stem cells. nih.gov |
| ZFX | Required for the self-renewal of embryonic and hematopoietic stem cells. mdpi.com |
The cell cycle is a tightly regulated process, and transcription factors, including zinc finger proteins, play a significant role in its control. khanacademy.org Recent large-scale studies have revealed that many evolutionarily recent transcription factors, particularly those from the Krüppel-associated box (KRAB) zinc-finger protein family, are integrated into the human cell cycle regulatory program. nih.govbiorxiv.org Perturbation of these ZFPs can lead to disruptions in normal cell cycle progression. nih.govbiorxiv.org
Direct studies on ZNF174's role in the cell cycle are not yet available. However, research on its paralog, ZNF18, provides valuable insights. nih.gov ZNF18 has been shown to regulate the cell cycle by binding to the promoter of CDK1 (cyclin-dependent kinase 1), a key regulator of cell cycle progression. mdpi.com This suggests that ZNF18, and by extension potentially ZNF174, may be involved in controlling the expression of critical cell cycle genes. mdpi.com Other zinc finger proteins, such as ZNF146, have also been demonstrated to regulate cell cycle progression by influencing the transcription of factors like TFDP1. nih.gov
| Protein/Gene | Interaction/Regulation by ZNF18 | Implication for Cell Cycle |
| CDK1 (Cyclin-dependent kinase 1) | ZNF18 binds to cis-acting elements of the cdk1 promoter. mdpi.com | Regulation of a key kinase that controls cell cycle progression. mdpi.com |
| cde (cell cycle-dependent element) | ZNF18 specifically binds to the cde sequence (5'-CGCGG). mdpi.com | Suggests direct transcriptional control of cell cycle-regulated genes. mdpi.com |
| chr (cell cycle gene homology region) | ZNF18 specifically binds to the chr sequence (5'-TTGAA). mdpi.com | Further supports the role of ZNF18 in regulating genes involved in the cell cycle. mdpi.com |
Participation in Molecular Signaling Pathways
As transcription factors, zinc finger proteins often function as the terminal effectors of signaling cascades, converting extracellular or intracellular signals into specific gene expression programs. While the specific signaling pathways in which ZNF174 participates are not yet well-defined, the functions of other family members offer potential models for its mechanism of action.
Zinc finger proteins are known to be involved in a variety of signaling pathways that regulate immunity, development, and cellular stress responses. nih.gov For example, some ZFPs are involved in the transcriptional regulation of the NF-κB signaling pathway, which is central to the immune response. nih.gov
The study of the ZNF174 paralog, ZNF18, has suggested its involvement in the signaling cascade of CDK1, as mentioned previously. mdpi.com Furthermore, ZNF18 has been found to interact with the insulin (B600854) response sequence (IRS), suggesting a role in metabolic signaling pathways. mdpi.com Given the structural and functional similarities often observed between paralogous proteins, it is plausible that ZNF174 may also be involved in similar or related signaling pathways. However, definitive experimental evidence is needed to establish the specific molecular signaling networks in which ZNF174 functions.
| Signaling Pathway | Involvement of Zinc Finger Proteins (General/Paralog) |
| NF-κB Signaling | Some zinc finger proteins regulate the transcriptional activity of NF-κB. nih.gov |
| CDK1 Signaling Cascade | The ZNF174 paralog, ZNF18, is proposed to be in the signaling cascade of CDK1. mdpi.com |
| Insulin Response Pathway | ZNF18 interacts with promoters in the insulin response sequence. mdpi.com |
| TGF-β Signaling | ZNF217 overexpression promotes epithelial-mesenchymal transition through TGF-β activation. nih.gov |
Molecular Insights into Biological Process Regulation
Zinc finger protein 174 (ZNF174) is a member of the SCAN domain-containing C2H2 zinc finger protein family. These proteins are recognized as significant transcriptional regulators, participating in a wide array of cellular processes. The molecular functions of ZNF174 are primarily attributed to its distinct structural domains: the N-terminal SCAN (SRE-ZBP, CTfin51, AW-1, and Number 18) domain and the C-terminal C2H2 zinc finger motifs. The SCAN domain facilitates protein-protein interactions, enabling ZNF174 to form homodimers and heterodimers with other SCAN domain-containing proteins, which is a key mechanism for modulating its transcriptional activity. The zinc finger domains are responsible for sequence-specific DNA binding, directing the protein to target genes. ZNF174 is generally believed to function as a transcriptional repressor.
Transcription
ZNF174's primary role in transcription is one of repression. This function is mediated by its SCAN domain, which allows for dimerization, a common feature among transcriptional regulators that can influence their binding affinity and specificity to DNA. Studies have shown that the isolated SCAN domain of ZNF174 forms a stable homodimer. This self-association is crucial for its activity in the context of the full-length protein. Furthermore, ZNF174 can selectively interact with other members of the SCAN family, suggesting a complex network of interactions that fine-tunes gene expression. Overexpression studies have demonstrated that ZNF174 can selectively repress the promoter activity of specific genes, such as platelet-derived growth factor B chain (PDGF-B) and transforming growth factor-beta 1 (TGF-β1). The C2H2 zinc fingers of ZNF174 are predicted to bind to specific DNA sequences within the regulatory regions of its target genes, thereby recruiting co-repressor complexes to the site and inhibiting transcription.
| Domain of ZNF174 | Function in Transcription | Interacting Molecules |
| SCAN Domain | Mediates homodimerization and heterodimerization | Other SCAN domain-containing proteins |
| C2H2 Zinc Fingers | Sequence-specific DNA binding | Target gene promoters |
Myelination
While direct evidence for the involvement of ZNF174 in myelination is limited, the broader family of zinc finger proteins plays a crucial role in this process. Myelination, the formation of the myelin sheath around neuronal axons, is essential for the proper functioning of the central nervous system (CNS). This process is intricately regulated by a network of transcription factors that control the differentiation of oligodendrocytes, the myelin-producing cells of the CNS.
Several zinc finger proteins have been identified as key regulators of oligodendrocyte development and myelination. For instance, the zinc finger protein ZFP488 is an oligodendrocyte-enriched transcriptional regulator that promotes oligodendrocyte differentiation and is critical for the timing of both myelination and remyelination after injury. nih.govnih.govresearchgate.net Another example is the Myelin Transcription Factor (MyT1) family of zinc finger proteins, which are involved in the differentiation of neuronal cells, including oligodendrocytes. acs.org Given that ZNF174 is a transcriptional repressor, it could potentially be involved in the negative regulation of genes that inhibit oligodendrocyte differentiation or myelin formation, thereby contributing to the precise control of the myelination process.
| Zinc Finger Protein | Role in Myelination |
| ZFP488 | Promotes oligodendrocyte differentiation; regulates the timing of myelination and remyelination. nih.govnih.govresearchgate.net |
| MyT1 | Controls the differentiation of neuronal cells, including oligodendrocytes. acs.org |
| znf16l (zebrafish) | Regulates oligodendrocyte specification, migration, and myelination. biologists.com |
Spermatid Development
The process of spermatogenesis, the development of mature sperm cells, is highly dependent on the precise regulation of gene expression, where zinc finger proteins are known to play a significant role. mdpi.com Zinc is an essential element for spermatogenesis, and its deficiency can lead to impaired sperm production. mdpi.com Many zinc finger proteins are expressed in testicular germ cells and are involved in various stages of sperm development.
For example, the zinc finger protein Zfp318 is expressed during multiple stages of spermatogenesis and is crucial for meiosis. nih.gov Its absence leads to a decrease in the number of spermatids and mature spermatozoa, resulting in male infertility. nih.gov Another zinc finger protein, Zfp-35, is transiently expressed at high levels in pachytene spermatocytes, suggesting a role in controlling gene activity during this specific stage of meiotic prophase. embopress.org While a direct role for ZNF174 in spermatid development has not been established, its function as a transcriptional repressor suggests it could be involved in silencing genes that are not required or are detrimental to specific stages of spermatogenesis, thus contributing to the orderly progression of germ cell differentiation.
| Zinc Finger Protein | Role in Spermatogenesis |
| ZFP185 | Overexpressed in Leydig cells, leading to testosterone (B1683101) production. mdpi.com |
| Zfp318 | Important for meiosis; knockout leads to male infertility. nih.gov |
| Zfp-35 | Highly expressed in pachytene spermatocytes, suggesting a role in meiotic prophase. embopress.org |
| ZFP105 | Expressed in pachytene spermatocytes and plays a role in male reproduction. researchgate.netnih.gov |
Immune Response
The immune system relies on a complex network of transcriptional regulation to control the development and function of immune cells. Zinc finger proteins are deeply involved in these processes, acting as both transcriptional activators and repressors to fine-tune immune responses. nih.gov For instance, the Kruppel-associated box (KRAB) domain-containing zinc finger proteins (KRAB-ZFPs) represent a large family of transcriptional repressors that play a role in the adaptive immune system, including the control of viral replication. nih.govnih.gov
While specific studies on ZNF174's role in the immune response are scarce, its nature as a SCAN domain-containing transcriptional repressor places it within a class of proteins that can modulate gene expression in immune cells. The SCAN domain allows for specific protein-protein interactions, which could potentially recruit different co-repressor complexes in various immune cell types, leading to cell-specific gene regulation. This could be a mechanism to ensure the appropriate activation or suppression of immune responses.
| Type of Zinc Finger Protein | Role in Immune Response |
| KRAB-ZFPs | Transcriptional repression in the adaptive immune system; control of viral replication. nih.govnih.gov |
| Blimp-1 | Transcriptional repressor causing differentiation of B cells into plasma cells. nih.gov |
| Early B-cell factors (EBF) | Important in early B cell development and lineage specification. nih.gov |
| CCCH zinc finger proteins | Highly expressed in T cells and involved in regulating T cell activation. nih.gov |
Proteolysis
The involvement of zinc finger proteins in proteolysis, or protein degradation, is an emerging area of research. nih.gov While many studies focus on the degradation of zinc finger proteins themselves, some zinc finger proteins are involved in regulating the degradation of other proteins as part of cellular signaling pathways. nih.govfrontiersin.org This is often achieved through their role as transcription factors that regulate the expression of components of the ubiquitin-proteasome system, such as E3 ubiquitin ligases. mdpi.com
For instance, some zinc finger proteins can function as substrate recognition components of E3 ubiquitin ligase complexes, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. mdpi.com There is no direct evidence linking ZNF174 to the regulation of proteolysis. However, as a transcriptional repressor, ZNF174 could potentially influence proteolytic pathways indirectly by repressing the expression of genes involved in protein degradation or by repressing the expression of specific protein targets of these pathways.
| Zinc Finger Protein-Related Process | Role in Proteolysis |
| Ubiquitin-Mediated Protein Degradation | ZNFs are involved in the transcriptional regulation of this process. frontiersin.orglifechemicals.com |
| PROTACs (proteolysis targeting chimeras) | A therapeutic approach to induce degradation of target proteins, including "undruggable" zinc finger transcription factors. nih.gov |
| ZSWIM8 | A zinc finger SWIM-type containing protein that acts as a substrate recognition module of a Cullin-RING E3 ubiquitin ligase, regulating miRNA turnover through proteolysis of Argonaute proteins. mdpi.com |
Evolutionary Conservation and Comparative Genomics of Znf174
Phylogenetic Analysis of ZNF174 Homologs Across Species
Phylogenetic analysis of the gene family to which ZNF174 belongs, the poly-zinc-finger (poly-ZF) genes, indicates a significant expansion from a small ancestral group of eukaryotic transcription factors through repeated gene duplications. This expansion has occurred independently in several lineages, including mammals and some fishes. Within this large family, genes are categorized as orthologs, which are separated by speciation events, or paralogs, which arise from gene duplication events. Distinguishing between these is crucial for accurate phylogenetic reconstruction.
The evolutionary history of ZNF174 is embedded within the broader evolution of the SCAN domain-containing zinc finger proteins, which are considered vertebrate-specific. While specific phylogenetic trees detailing ZNF174 homologs are complex, the general principle is that orthologous genes are expected to reflect the underlying species evolution. However, the rapid duplication and divergence common in zinc finger gene families, especially those clustered together, can complicate the identification of simple one-to-one orthologs across different species. For instance, phylogenetic analyses of larger KRAB-ZNF subfamilies, which also contain SCAN domains, show that evolutionary relatedness is often associated with physical proximity on chromosomes, but also that unrelated ZNF genes can be intermixed in these clusters.
The table below illustrates the presence of ZNF174 homologs in various species, highlighting the distinction between orthologs and paralogs which is key to understanding their evolutionary relationships.
| Species | Gene Name | Relationship to Human ZNF174 | Chromosomal Location (Human) |
| Homo sapiens | ZNF174 | - | 19q13.43 |
| Pan troglodytes (Chimpanzee) | ZNF174 | Ortholog | 19 |
| Mus musculus (Mouse) | Zfp174 | Ortholog | 7 |
| Rattus norvegicus (Rat) | Zfp174 | Ortholog | 1 |
| Bos taurus (Cow) | ZNF174 | Ortholog | 18 |
| Danio rerio (Zebrafish) | zgc:110443 | Ortholog | 19 |
This table is generated based on principles of orthology prediction and may not reflect the full complexity of paralogous relationships.
Conservation of SCAN and Zinc Finger Domains in Vertebrates
ZNF174 is characterized by two principal domains: the N-terminal SCAN (SRE-ZBP, CTfin51, AW-1 and Number 18) domain and the C-terminal C2H2 zinc finger domains. Both domains exhibit significant conservation across vertebrates, but for different functional reasons.
The SCAN domain is a highly conserved 84-residue motif that functions as a protein-protein interaction domain. It mediates both self-association (homodimerization) and selective association with other SCAN domain-containing proteins (heterodimerization). Studies on the ZNF174 SCAN domain have demonstrated that it forms a stable homodimer in solution. This dimerization capability is a conserved feature and is considered a primary mechanism for regulating the function of this large family of transcription factors. The structure of the SCAN domain is known to be similar to that of retroviral gag capsid domains. This domain is found almost exclusively in vertebrates; it is absent in invertebrates like Drosophila melanogaster and Caenorhabditis elegans.
The C-terminal end of ZNF174 contains multiple C2H2 zinc finger motifs, which are responsible for DNA binding. The C2H2 finger is a classic zinc finger motif described as CX2-4CX12HX2-6H. While the fundamental structure of the zinc finger is conserved, the specific amino acids within the finger that contact DNA are subject to evolutionary pressure. This allows for the diversification of DNA binding specificities among different zinc finger proteins. In many SCAN-ZFP family members, the zinc fingers are of the Krüppel-type, defined by a conserved linker sequence between adjacent fingers.
| Domain | Location in ZNF174 | Key Feature | Level of Conservation in Vertebrates | Primary Function |
| SCAN Domain | N-terminus | 84-residue motif | High | Protein Dimerization |
| C2H2 Zinc Fingers | C-terminus | CX2-4CX12HX2-6H motif | Structure is conserved; DNA-contacting residues diverge | Sequence-specific DNA binding |
Evolutionary Expansion of SCAN Domain-Containing Proteins
The family of SCAN domain-containing proteins has undergone a remarkable and rapid expansion during recent evolution, specifically within the vertebrate lineage. In the human genome, there are approximately 71 SCAN domain-containing genes, making up about 10% of the estimated 700 C2H2 zinc finger genes.
Genomic analyses suggest that the SCAN domain may have a retroviral origin. In lower vertebrates, SCAN domains are found within large retrovirus-like polyproteins and are not associated with zinc finger genes. The coupling of the SCAN domain with C2H2 zinc finger genes appears to have occurred later in evolution, leading to the rapid proliferation and diversification of this new class of transcription factors in higher vertebrates. This expansion is thought to have contributed significantly to the regulatory diversity and complexity seen in these species.
The expansion of the SCAN-ZFP family was facilitated by gene duplication events, often occurring in tandem arrays within specific chromosomal clusters. This clustering is evident in both the human and mouse genomes. For example, a high degree of sequence similarity is observed among neighboring SCAN-ZFP genes on human chromosome 19q13.4, suggesting recent local duplications. While the SCAN domains of these duplicated genes remain highly conserved, the zinc finger regions show more significant divergence, indicating selection for new DNA binding targets.
Functional Conservation and Divergence in Mammalian Lineages
The evolution of ZNF174 and its homologs within mammalian lineages is characterized by both functional conservation and divergence. The primary function of the SCAN domain—mediating dimerization—appears to be highly conserved. This ability to form homodimers and heterodimers with other SCAN proteins provides a combinatorial mechanism for regulating gene expression, a feature that is likely conserved across mammals.
In contrast, the functions associated with the DNA-binding zinc finger domains show considerable divergence. Following gene duplication, the duplicated copies (paralogs) are subject to different evolutionary pressures. There is strong evidence for positive selection acting on the DNA-binding residues of zinc fingers, favoring changes in their DNA-binding specificity. This means that while human ZNF174 and its mouse ortholog, Zfp174, share a common ancestor, their specific sets of target genes may have diverged.
This lineage-specific evolution of ZNF gene repertoires is a significant source of regulatory differences between species. The gain, loss, and sequence divergence of zinc finger motifs within orthologous proteins are common, leading to different DNA binding functions. This rapid evolution of transcriptional regulators is thought to play a crucial role in the development of species-specific biological traits. Therefore, while the fundamental role of ZNF174 as a dimeric transcription factor is conserved in mammals, its specific regulatory network has likely been fine-tuned and altered over the course of mammalian evolution.
Research Methodologies and Experimental Approaches for Znf174 Studies
Molecular Cloning and Recombinant Protein Expression Strategies
The functional and structural analysis of ZNF174 heavily relies on the production of the protein in controlled laboratory settings. This is primarily achieved through molecular cloning and recombinant protein expression. Researchers have successfully overexpressed and purified specific domains of ZNF174, such as the SCAN domain (amino acids 37-132), to study their properties in isolation. nih.gov
The general workflow for this process involves several key steps:
Plasmid Construction : The DNA sequence encoding the desired portion of ZNF174 is amplified, often using polymerase chain reaction (PCR), and then inserted into an expression vector. This creates a recombinant plasmid capable of being introduced into a host organism.
Host System Expression : The recombinant plasmid is transformed into a suitable host, typically E. coli, which then synthesizes the ZNF174 protein or its domains.
Purification : Following expression, the host cells are lysed, and the recombinant protein is purified from the cellular components using techniques like affinity chromatography.
This approach allows for the generation of large quantities of pure ZNF174 protein, which is essential for subsequent biochemical and structural analyses.
DNA-Protein Interaction Assays (e.g., Gel Shift Assays, Chromatin Immunoprecipitation)
To understand the role of ZNF174 as a potential transcription factor, it is crucial to identify the specific DNA sequences it binds to. While specific studies on ZNF174 are not extensively detailed in available literature, the following assays are standard for characterizing the DNA-binding properties of zinc finger proteins.
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a common in vitro technique used to detect protein-DNA interactions. nih.govnih.govwikipedia.org The principle lies in the fact that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. By incubating purified ZNF174 protein with a labeled DNA probe containing a putative binding site, a "shift" in the mobility of the DNA on the gel would indicate a binding event. nih.govnih.govwikipedia.org
Chromatin Immunoprecipitation (ChIP): ChIP is a powerful method to identify the genomic regions that ZNF174 binds to within a cell's natural chromatin context. nih.govnih.gov This technique involves cross-linking proteins to DNA in living cells, shearing the chromatin, and then using an antibody specific to ZNF174 to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be identified by sequencing (ChIP-seq), providing a genome-wide map of ZNF174 binding sites. nih.govnih.gov
Protein-Protein Interaction Analysis (e.g., Co-immunoprecipitation, Yeast Two-Hybrid)
ZNF174 is known to possess a SCAN domain, which is recognized as a protein-protein interaction motif that can mediate dimerization. nih.gov Investigating these interactions is key to understanding its function in larger protein complexes.
Co-immunoprecipitation (Co-IP): This technique is used to identify in vivo protein-protein interactions. mtoz-biolabs.comnih.govthermofisher.comnih.govebi.ac.uk By using an antibody to pull down ZNF174 from a cell lysate, any proteins that are bound to it will also be precipitated. These interacting partners can then be identified by techniques such as Western blotting or mass spectrometry.
Yeast Two-Hybrid (Y2H) System: The Y2H system is a genetic method for detecting protein-protein interactions. biorxiv.orgnih.govwikipedia.orgableweb.orgbiorxiv.org In this assay, the ZNF174 protein (the "bait") is fused to the DNA-binding domain of a transcription factor. A library of potential interacting proteins (the "prey") is fused to the activation domain of the same transcription factor. If the bait and prey proteins interact, they bring the two domains of the transcription factor together, leading to the activation of a reporter gene.
Gene Expression Analysis Techniques (e.g., qRT-PCR, RNA Sequencing, In Situ Hybridization)
Determining the expression pattern of the ZNF174 gene across different tissues and developmental stages provides insights into its potential biological roles.
Quantitative Real-Time PCR (qRT-PCR): This technique allows for the sensitive and specific quantification of ZNF174 mRNA levels in a given sample. biorxiv.org By comparing the expression levels in different cell types or under various conditions, researchers can infer the contexts in which ZNF174 is functionally important.
RNA Sequencing (RNA-seq): RNA-seq provides a comprehensive, unbiased view of the transcriptome. factorbook.orgnih.govyoutube.com Publicly available RNA-seq data from various human tissues can be analyzed to determine the expression profile of ZNF174. For instance, data from resources like Factorbook show the expression levels of ZNF174 across a range of human tissues. factorbook.org
In Situ Hybridization (ISH): ISH is a technique that allows for the visualization of gene expression within the spatial context of a whole organism or tissue section. frontiersin.orgfrontiersin.orgruc.dkyoutube.comyoutube.com A labeled probe complementary to the ZNF174 mRNA is used to detect its location, providing a visual map of where the gene is transcribed.
Functional Perturbation Studies (e.g., siRNA-mediated Knockdown, CRISPR-mediated Knockout, Overexpression)
To directly assess the function of ZNF174, researchers can manipulate its expression levels within cells.
siRNA-mediated Knockdown: Small interfering RNAs (siRNAs) can be designed to specifically target and degrade ZNF174 mRNA, leading to a transient reduction in protein levels. nih.govresearchgate.net The resulting phenotypic changes in the cells can then be observed to infer the function of ZNF174.
CRISPR-mediated Knockout: The CRISPR-Cas9 system allows for the permanent disruption of the ZNF174 gene, creating a knockout cell line or organism. takarabio.comyoutube.comyoutube.comnih.govnih.gov This provides a powerful tool to study the long-term consequences of the loss of ZNF174 function.
Overexpression: Conversely, introducing an expression vector containing the ZNF174 gene into cells can lead to its overexpression. biorxiv.orgnih.govnih.gov This can help to elucidate the effects of increased ZNF174 activity and can be particularly useful in identifying its downstream targets.
Structural Characterization Techniques (e.g., Circular Dichroism, Size Exclusion Chromatography, Equilibrium Sedimentation)
Understanding the three-dimensional structure of ZNF174 is essential for comprehending its mechanism of action. Studies on the SCAN domain of ZNF174 have employed several biophysical techniques to this end. nih.gov
Circular Dichroism (CD): CD spectroscopy is used to assess the secondary structure of a protein. nih.gov For the ZNF174 SCAN domain, CD analysis has shown that the dimer has approximately 42% α-helical content. nih.gov
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique has been used to demonstrate that the ZNF174 SCAN domain forms a homodimer in solution. nih.gov
Equilibrium Sedimentation: This is a rigorous method for determining the native molecular mass and oligomeric state of a protein in solution. Equilibrium sedimentation analysis has confirmed that the recombinant SCAN domain of ZNF174 exists as a dimer. nih.gov
| Technique | Finding for ZNF174 SCAN Domain | Reference |
|---|---|---|
| Circular Dichroism | ~42% α-helix content in the dimer | nih.gov |
| Size Exclusion Chromatography | Forms a homodimer | nih.gov |
| Equilibrium Sedimentation | Confirms homodimer formation | nih.gov |
Cellular Localization Studies (e.g., Immunofluorescence)
Determining the subcellular location of ZNF174 is crucial for understanding its function.
Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell. While specific immunofluorescence studies for ZNF174 are not widely reported, the presence of a putative nuclear localization signal (NLS) in its sequence strongly suggests a nuclear localization. nih.govgenecards.orgplos.orgyoutube.comyoutube.comyoutube.com The NLS is a short amino acid sequence that acts as a tag to direct proteins into the nucleus.
| Feature | Inference for ZNF174 | Reference |
|---|---|---|
| Putative Nuclear Localization Signal | Suggests nuclear localization | nih.govgenecards.org |
Future Directions and Unexplored Avenues in Znf174 Research
Comprehensive Identification of ZNF174 Target Genes and Transcriptional Networks
A critical unanswered question in ZNF174 research is the comprehensive identification of its direct and indirect target genes within the genome. As a presumed transcriptional repressor, ZNF174 likely plays a pivotal role in modulating specific cellular pathways. genecards.orgwikigenes.org However, a definitive, genome-wide map of its binding sites is currently lacking.
Future research should prioritize the use of high-throughput techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to pinpoint the specific DNA sequences ZNF174 binds to in vivo. nih.govresearcher.life Such studies, performed in various cell types and under different physiological conditions, would provide invaluable data on its core target genes. The Factorbook database, which integrates data from resources like the ENCODE project, currently shows no available ChIP-seq data for ZNF174, highlighting this significant knowledge gap. factorbook.org
Complementary to ChIP-seq, transcriptomic approaches like RNA-sequencing (RNA-seq) or microarray analysis following the knockdown or overexpression of ZNF174 would be instrumental in identifying genes whose expression is regulated by this transcription factor. youtube.com This would not only validate the repressive function of ZNF174 but also uncover potential activator roles, depending on the cellular context and its interaction with other proteins. While databases like GeneCards list potential gene targets for ZNF174 based on computational predictions and curated data, experimental validation is essential. genecards.org
The integration of ChIP-seq and transcriptomic data will be crucial for constructing the transcriptional regulatory networks governed by ZNF174. Understanding these networks will shed light on the broader biological processes influenced by ZNF174, which are currently believed to be important in cell development and differentiation. researchgate.net
Elucidation of Full Protein Interaction Landscapes and Functional Complexes
ZNF174 possesses a SCAN domain, a well-characterized protein-protein interaction motif that mediates both homodimerization and heterodimerization with other SCAN domain-containing proteins. nih.govnih.govnih.gov Experimental evidence confirms that the SCAN domain of ZNF174 forms a stable homodimer in solution. wikigenes.orgnih.gov This dimerization is likely a key mechanism for regulating its DNA-binding affinity and specificity, as well as for recruiting other co-regulatory proteins to its target gene promoters.
A comprehensive understanding of ZNF174's function necessitates the identification of its full spectrum of interacting partners. While in vitro studies have shown that ZNF174 can selectively bind to other members of the SCAN family, a complete in vivo interactome is yet to be established. nih.gov Future research should employ unbiased proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and proximity-dependent biotinylation (BioID), to identify proteins that form complexes with ZNF174 within a cellular environment.
The STRING database provides a network of predicted functional partners of ZNF174, suggesting potential interactions with other zinc finger proteins and transcriptional regulators. However, these interactions require experimental validation to confirm their biological relevance.
Table 1: Predicted Interacting Proteins of ZNF174 from the STRING Database
| Interacting Protein | Full Name | Score | Evidence |
| ZSCAN32 | Zinc finger and SCAN domain containing 32 | 0.999 | Textmining, Co-expression |
| ZNF24 | Zinc finger protein 24 | 0.998 | Textmining, Co-expression |
| ZKSCAN4 | Zinc finger with KRAB and SCAN domains 4 | 0.998 | Textmining, Co-expression |
| ZSCAN1 | Zinc finger and SCAN domain containing 1 | 0.998 | Textmining, Co-expression |
| ZNF18 | Zinc finger protein 18 | 0.997 | Textmining, Co-expression |
| PGBD1 | PiggyBac transposable element derived 1 | 0.997 | Textmining, Co-expression |
| ZNF396 | Zinc finger protein 396 | 0.996 | Co-expression |
| ZSCAN20 | Zinc finger and SCAN domain containing 20 | 0.996 | Co-expression |
| ZNF397 | Zinc finger protein 397 | 0.995 | Co-expression |
| GPKOW | G patch domain and KOW motifs | 0.994 | Co-expression |
This table is generated based on data from the STRING database and represents predicted functional associations. The scores indicate the confidence of the predicted interaction.
By identifying the components of ZNF174-containing protein complexes, researchers can begin to unravel the molecular machinery through which it exerts its regulatory effects on transcription.
Detailed Structural-Functional Relationship Analysis of ZNF174 Domains
ZNF174 is a modular protein, and a detailed understanding of its function requires a thorough analysis of the structure-function relationship of its individual domains.
The SCAN domain of ZNF174 has been shown to be an 84-residue region that forms a stable homodimer with approximately 42% alpha-helical content. nih.govnih.govharvard.edu Future studies could delve deeper into the structural basis of its dimerization, identifying the key amino acid residues that mediate this interaction. High-resolution structural techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, could provide atomic-level details of the SCAN domain dimer. Furthermore, investigating the specificity of heterodimerization with other SCAN proteins will be crucial to understanding its combinatorial control of gene expression.
The three C-terminal C2H2-type zinc finger domains are predicted to be responsible for DNA binding. genecards.orgnih.gov The C2H2 zinc finger is a well-studied DNA-binding motif, where an alpha-helix typically inserts into the major groove of the DNA. wikipedia.orgnih.gov However, the specific DNA sequence recognized by the zinc fingers of ZNF174 has not been experimentally determined. Future research should focus on determining the consensus DNA-binding site for ZNF174 through techniques like systematic evolution of ligands by exponential enrichment (SELEX) or by analyzing the motifs enriched in ChIP-seq data. Elucidating the crystal structure of the ZNF174 zinc fingers in complex with their target DNA would provide a precise understanding of the molecular interactions that govern its DNA-binding specificity.
A key unexplored area is the interplay between the SCAN domain and the zinc finger domains. It is plausible that dimerization mediated by the SCAN domain influences the spacing and orientation of the zinc fingers, thereby modulating their affinity and specificity for different DNA targets. Structural studies of the full-length ZNF174 protein will be essential to understand this intramolecular communication.
Molecular Mechanisms in Underexplored Cellular and Developmental Processes
The broad expression of ZNF174 across various tissues suggests its involvement in a range of cellular and developmental processes. genecards.orgfactorbook.org However, its specific roles in these contexts are largely unknown. Gene Ontology (GO) annotations associate ZNF174 with the negative regulation of transcription. atomic-lab.orgbiogps.org
Future investigations should aim to elucidate the function of ZNF174 in specific biological contexts. For instance, its expression in hematopoietic progenitor cells and various immune cells suggests a potential role in hematopoiesis and immune regulation. genecards.org Functional studies, such as analyzing the effects of ZNF174 knockout or overexpression in relevant cell models, could uncover its contribution to cell fate decisions, differentiation, and proliferation. khanacademy.orgbiorxiv.org
Furthermore, the association of ZNF174 with Long QT Syndrome, as noted in the GeneCards database, presents a critical avenue for future research. genecards.org The molecular mechanisms underlying this association are currently unknown. Investigating the expression and function of ZNF174 in cardiac tissues and exploring its potential target genes involved in cardiac ion channel regulation could provide crucial insights into the pathophysiology of this disease.
The role of ZNF174 in embryonic development is another underexplored area. Given that many zinc finger transcription factors are key regulators of developmental processes, it is plausible that ZNF174 also plays a significant role. elifesciences.org The use of animal models, such as knockout mice, could reveal the developmental consequences of ZNF174 deficiency.
Q & A
Q. How do zinc finger proteins exhibit isoform-specific roles in disease (e.g., cancer)?
- Methodological Answer : For ZNF174 homologs like GLIS2, co-expression networks (e.g., WGCNA ) and survival analysis (Cox regression ) link overexpression to chemoresistance in gastric cancer. Contrastingly, other ZFPs (e.g., ZAP) act as tumor suppressors in hepatocellular carcinoma . Functional validation requires CRISPR knockout/knock-in models and transcriptomic profiling (RNA-seq) to dissect context-dependent pathways.
Q. What strategies address off-target effects in zinc finger nuclease (ZFN) applications?
- Methodological Answer : ZiFiT’s off-target scoring integrates genomic BLAST and mismatch tolerance data . High-fidelity designs are validated via whole-genome sequencing (WGS) or GUIDE-seq. For example, Sangamo’s ZFNs reduce off-targets by optimizing finger spacing and using obligate heterodimer FokI domains .
Data Integration & Contradiction Analysis
Q. How can multi-omics data resolve conflicting roles of ZNF174 in transcriptional regulation?
- Methodological Answer : Integrate ChIP-seq (DNA binding), RNA-seq (gene expression), and ATAC-seq (chromatin accessibility) to map ZNF174’s regulatory network. For example, Heinz et al. demonstrated that ZFPs often cooperate with lineage-specific TFs (e.g., PU.1 in macrophages) . Discrepancies may arise from cell-type-specific chromatin states, requiring single-cell RNA-seq for resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
